molecular formula C19H23NO5 B4624374 [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE

Cat. No.: B4624374
M. Wt: 345.4 g/mol
InChI Key: DYTYXLRBZVKVEB-UHFFFAOYSA-N
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Description

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE is a complex organic compound that features a benzodioxole moiety and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the benzodioxole and trimethoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including alkylation and amination, under controlled conditions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a modulator of biological pathways .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of various diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance .

Mechanism of Action

The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE
  • 2-(6-(2,4-dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of benzodioxole and trimethoxyphenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-21-16-7-5-14(18(22-2)19(16)23-3)11-20-9-8-13-4-6-15-17(10-13)25-12-24-15/h4-7,10,20H,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTYXLRBZVKVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE
Reactant of Route 2
Reactant of Route 2
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE
Reactant of Route 3
Reactant of Route 3
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE
Reactant of Route 4
Reactant of Route 4
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE
Reactant of Route 5
Reactant of Route 5
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE
Reactant of Route 6
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,3,4-TRIMETHOXYPHENYL)METHYL]AMINE

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